

Precision Vapor Pressure Characterization of n-Pentane

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Compound of Interest

Compound Name:	Pentane
CAS No.:	109-66-0
Cat. No.:	B149069

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A Technical Guide for Pharmaceutical & Chemical Applications

Executive Summary

n-Pentane (

) is a critical yet challenging solvent in drug development and chemical processing. Classified as a Class 3 solvent by ICH Q3C guidelines, it offers low toxic potential but presents significant operational risks due to its extreme volatility (Boiling Point: 36.1°C) and flammability. This guide provides researchers with high-precision vapor pressure data, mathematical modeling tools, and validated experimental protocols to manage n-pentane effectively in solvent extraction, crystallization, and lyophilization processes.

Part 1: Thermodynamic Fundamentals & Mathematical Modeling

Understanding the vapor pressure of n-pentane requires more than a lookup table; it requires a predictive model. The relationship between temperature and vapor pressure is non-linear and is best approximated for engineering purposes using the Antoine Equation.

The Antoine Equation

For n-pentane in the temperature range of 268.8 K to 341.4 K (-4.3°C to 68.2°C), the most accurate correlation is provided by the Osborn and Douslin parameters (NIST).

Equation Form:

[1][2]

Parameters:

- P: Vapor Pressure in bar
- T: Temperature in Kelvin[2][3]
- A: 3.9892[2]
- B: 1070.617[2]
- C: -40.454[2]



Critical Note: Many sources cite different constants depending on the units (mmHg vs. kPa). The constants above are strictly for bar and Kelvin. Failure to convert units is the most common source of calculation error in scale-up modeling.

Calculated Reference Data (Standard Operating Range)

The following table is generated using the parameters above to provide quick reference points for standard laboratory and process temperatures.

Temperature (°C)	Temperature (K)	Vapor Pressure (bar)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)
0.0	273.15	0.247	24.7	185.3
10.0	283.15	0.378	37.8	283.5
20.0	293.15	0.562	56.2	421.5
25.0	298.15	0.683	68.3	512.3
30.0	303.15	0.823	82.3	617.3
36.1 (Boiling)	309.25	1.013	101.3	760.0
40.0	313.15	1.156	115.6	867.1
50.0	323.15	1.597	159.7	1197.8

Part 2: Experimental Methodologies

When literature data is insufficient—for example, when measuring **n-pentane** in a complex azeotropic mixture—empirical measurement is required. Two primary methods exist: Static and Dynamic.[4]

Method A: Static Measurement (The Isoteniscope Method)

Best for: High-precision thermodynamic data at specific temperatures. Principle: A sample is placed in a closed system, degassed, and allowed to reach equilibrium at a set temperature.[5] The pressure exerted is measured directly.

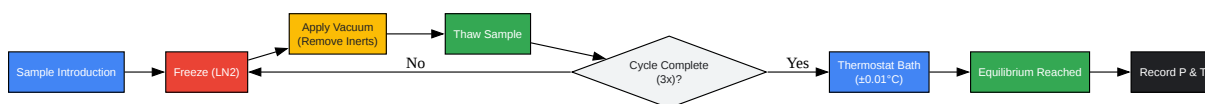
Protocol 1: Static Cell Measurement

- Sample Loading: Introduce high-purity **n-pentane** (>99.5%) into a glass isoteniscope or metal static cell.
- Degassing (Crucial Step):
 - Freeze the sample using liquid nitrogen.

- Apply high vacuum to remove air/inerts from the headspace.
- Thaw the sample.
- Repeat 3x. (Failure to remove dissolved air will result in artificially high pressure readings).
- Thermostating: Immerse the cell in a fluid bath controlled to .
- Equilibration: Monitor pressure until stability is reached (typically < 0.1 kPa change over 10 mins).
- Data Logging: Record

and

.



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Figure 1: The "Freeze-Pump-Thaw" cycle is the critical control point in static vapor pressure measurement.

Method B: Dynamic Measurement (Ebulliometry)

Best for: Determining boiling points at various pressures (isobaric measurement). Principle: The pressure is fixed (e.g., by a vacuum controller), and the liquid is heated until it boils. The reflux temperature is measured.

Protocol 2: Comparative Ebulliometry

- Setup: Connect an ebulliometer to a pressure ballast system.

- Pressure Control: Set the system pressure (e.g., 50 kPa) using a nitrogen bleed/vacuum pump controller.
- Reflux: Heat the n-**pentane** until stable reflux is achieved. The liquid and vapor must be in dynamic equilibrium.
- Measurement: Record the condensation temperature () rather than the liquid temperature to avoid superheating errors.

Part 3: Pharmaceutical & Safety Implications

Regulatory Limits (ICH Q3C)

In pharmaceutical manufacturing, n-**pentane** is a Class 3 Solvent (Solvents with Low Toxic Potential).

- PDE (Permitted Daily Exposure): 50 mg/day.^{[6][7][8][9]}
- Concentration Limit: 5000 ppm (0.5%) in the final drug product.
- Rationale: While not genotoxic, residual **pentane** can affect the physical stability of amorphous solid dispersions due to its plasticizing effect.

Process Safety: The Flash Evaporation Risk

Because n-**pentane** has a vapor pressure of ~56 kPa at 20°C, it evaporates rapidly.

- Flash Point: -49°C.
- Explosive Limits: 1.5% - 7.8% in air.
- Handling Rule: Never handle n-**pentane** in an open vessel near static electricity sources. The vapor is heavier than air (density ~2.5x air) and will pool in low areas, creating an invisible explosion hazard.

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